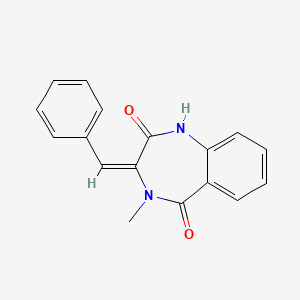

3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione is a bioactive alkaloid isolated from marine-derived fungi, specifically from the species Penicillium aurantiogriseum . It belongs to the class of 1,4-benzodiazepinones and is characterized by its unique structure, which includes a benzylidene group at position 3 and a methyl group at position 4 . This compound has garnered interest due to its potential biological activities, including antimicrobial and cytotoxic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione is synthesized as an intermediate in the production of benzodiazepine alkaloids in Penicillium . The synthesis involves the reversible transformation of the 3S-isomer of cyclopeptine by cyclopeptine dehydrogenase, which displaces hydrogens from the 3- and 10-positions of the benzodiazepine core . The formal name of dehydrocyclopeptine is this compound .

Industrial Production Methods

The production involves the use of fungal cultures and chromatographic procedures to isolate and purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including oxidation and epoxidation. For instance, it can be transformed into cyclopenin through an epoxidation reaction that requires molecular oxygen . Additionally, dehydrocyclopeptine can undergo hydroxylation to yield cyclopenol .

Common Reagents and Conditions

Oxidation: Molecular oxygen is used as a reagent in the epoxidation of dehydrocyclopeptine to form cyclopenin.

Hydroxylation: Specific hydroxylating agents are used to convert cyclopenin to cyclopenol.

Major Products

Cyclopenin: Formed through the epoxidation of dehydrocyclopeptine.

Cyclopenol: Produced by the hydroxylation of cyclopenin.

Wissenschaftliche Forschungsanwendungen

3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Antimicrobial Activity: This compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

Cytotoxicity: The compound has shown cytotoxic effects against certain cancer cell lines, including hepatic cellular carcinoma and breast cancer.

Metabolic Intermediate: It serves as an intermediate in the synthesis of other benzodiazepine alkaloids.

Wirkmechanismus

3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione acts as a gamma-aminobutyric acid (GABA) modulator . It affects the GABA receptor-ionophore complex by increasing the opening frequency of GABA-activated chloride channels . This modulation enhances the inhibitory effects of GABA, leading to various physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclopeptine: A precursor to dehydrocyclopeptine, cyclopeptine undergoes dehydrogenation to form dehydrocyclopeptine.

Cyclopenin: An epoxidation product of dehydrocyclopeptine.

Cyclopenol: A hydroxylation product of cyclopenin.

Viridicatin: Another benzodiazepine alkaloid produced by Penicillium species.

Uniqueness

3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific structural features, such as the benzylidene and methyl groups, which contribute to its distinct biological activities. Its role as a GABA modulator also sets it apart from other similar compounds .

Eigenschaften

Molekularformel |

C17H14N2O2 |

|---|---|

Molekulargewicht |

278.3 g/mol |

IUPAC-Name |

(3E)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione |

InChI |

InChI=1S/C17H14N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-11H,1H3,(H,18,20)/b15-11+ |

InChI-Schlüssel |

FYVKHLSOIIPVEH-RVDMUPIBSA-N |

SMILES |

CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O |

Isomerische SMILES |

CN1/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3C1=O |

Kanonische SMILES |

CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.